5'-Thymidylic acid, disodium salt
Overview
Description
It is a deoxyribonucleotide composed of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for various biological processes, including DNA replication and repair.
Mechanism of Action
Target of Action
5’-Thymidylic Acid Disodium Salt, also known as Thymidine-5’-Monophosphate Disodium Salt, primarily targets several enzymes including Thymidylate kinase and Thymidylate synthase . These enzymes play crucial roles in DNA synthesis and cellular growth .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), an essential step in DNA synthesis .
Biochemical Pathways
5’-Thymidylic Acid Disodium Salt is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . It is essential for DNA synthesis and cellular growth . The compound has a broad specificity for nucleoside triphosphates, being highly active with ATP or dATP as phosphate donors .
Pharmacokinetics
It’s known that the compound has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (lc/ms) .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in DNA synthesis. By serving as a substrate for key enzymes in the DNA synthesis pathway, it contributes to cellular growth and proliferation .
Biochemical Analysis
Biochemical Properties
5’-Thymidylic Acid Disodium Salt plays a crucial role in biochemical reactions. It is formed via methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase . It interacts with various enzymes and proteins, including thymidylate kinase and thymidylate synthase, which are involved in its synthesis . The nature of these interactions is primarily enzymatic, facilitating the conversion of dUMP to dTMP .
Cellular Effects
The 5’-Thymidylic Acid Disodium Salt influences cell function by participating in DNA synthesis, which is essential for cell growth and division . It can impact cell signaling pathways, gene expression, and cellular metabolism by contributing to the pool of nucleotides available for these processes .
Molecular Mechanism
At the molecular level, 5’-Thymidylic Acid Disodium Salt exerts its effects through binding interactions with biomolecules and enzymes. It is further phosphorylated by thymidine kinase to form dTDP during nucleic acid synthesis . This process involves enzyme activation
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Thymidylic acid, disodium salt can be synthesized through the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase . This reaction involves the transfer of a methyl group to dUMP, resulting in the formation of thymidine monophosphate (TMP). The reaction conditions typically require the presence of a methyl donor, such as 5,10-methylenetetrahydrofolate, and a reducing agent.
Industrial Production Methods
In industrial settings, the production of 5’-Thymidylic acid, disodium salt involves the large-scale fermentation of microorganisms that naturally produce nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Hydrolysis: The cleavage of the phosphate group to yield thymidine and inorganic phosphate.
Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.
Common Reagents and Conditions
Phosphorylation: Typically involves ATP as a phosphate donor and enzymes such as thymidine kinase.
Hydrolysis: Requires acidic or enzymatic conditions to break the phosphate ester bond.
Oxidation and Reduction: Utilizes various cofactors and enzymes, including NADH and DNA polymerases.
Major Products Formed
- Thymidine diphosphate (TDP)
- Thymidine triphosphate (TTP)
- Thymidine and inorganic phosphate
Scientific Research Applications
5’-Thymidylic acid, disodium salt has a wide range of applications in scientific research:
- Chemistry : Used as a standard for the quantification of nucleotides in various analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS) .
- Biology : Plays a critical role in DNA synthesis and repair, making it a valuable tool in molecular biology studies .
- Medicine : Investigated for its potential therapeutic applications in treating thymidine kinase 2 (TK2) deficiency and other genetic disorders .
- Industry : Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent in biotechnology .
Comparison with Similar Compounds
5’-Thymidylic acid, disodium salt can be compared with other nucleotides, such as:
- Deoxyadenosine monophosphate (dAMP)
- Deoxyguanosine monophosphate (dGMP)
- Deoxycytidine monophosphate (dCMP)
Uniqueness
- Specificity : 5’-Thymidylic acid, disodium salt is unique in its role in thymine nucleotide synthesis, which is not shared by other nucleotides.
- Biological Importance : It is specifically involved in the synthesis and repair of DNA, making it indispensable for cellular function .
Properties
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSQMPPRYZYDFV-ZJWYQBPBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33430-62-5, 75652-49-2 | |
Record name | 5'-Thymidylic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine 5'-monophosphate sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Thymidylic acid, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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